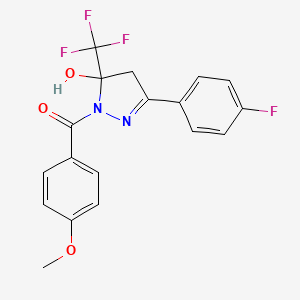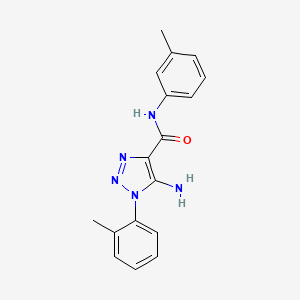![molecular formula C20H16N2O4 B4990712 3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4990712.png)
3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide, commonly known as FMBOQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its promising therapeutic potential. FMBOQ belongs to the class of quinoxaline derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of FMBOQ is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of NF-κB signaling, modulation of MAPK pathways, and activation of Nrf2-mediated antioxidant response.
Biochemical and Physiological Effects:
FMBOQ has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits neuroprotective effects by reducing oxidative stress-induced damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMBOQ has several advantages for lab experiments, including its high potency and selectivity towards specific targets. However, it also has certain limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on FMBOQ. One potential area of interest is its application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a therapeutic agent in the treatment of inflammatory bowel disease. Additionally, further studies are needed to understand the exact mechanism of action of FMBOQ and to optimize its pharmacokinetic properties for clinical use.
In conclusion, FMBOQ is a promising synthetic compound that has shown significant potential for therapeutic applications in various disease conditions. Its wide range of biological activities and high potency make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
FMBOQ can be synthesized using a multi-step reaction process, starting from commercially available starting materials. The synthesis involves the condensation of 2-furoic acid with 3-methylbenzylamine to form the intermediate, which is then further reacted with 2,3-dichloroquinoxaline in the presence of a base to yield FMBOQ.
Aplicaciones Científicas De Investigación
FMBOQ has been extensively studied for its potential therapeutic applications in various disease conditions. Studies have shown that FMBOQ exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been found to possess antioxidant properties, which can help in reducing oxidative stress-induced damage in the body.
Propiedades
IUPAC Name |
3-(furan-2-yl)-1-[(3-methylphenyl)methoxy]-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-14-6-4-7-15(12-14)13-26-22-17-9-3-2-8-16(17)21(24)19(20(22)23)18-10-5-11-25-18/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQQJAGCTPCCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON2C3=CC=CC=C3[N+](=C(C2=O)C4=CC=CO4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4990639.png)
![1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4990648.png)
![4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4990652.png)
![N-[4'-methyl-2-(2-pyrimidinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide hydrobromide](/img/structure/B4990660.png)

![N-(tert-butyl)-3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B4990670.png)
![1-chloro-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4990677.png)
![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[2-(trifluoromethoxy)benzyl]methanamine](/img/structure/B4990685.png)
![3-(4-chlorophenyl)-5-(cyclobutylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990692.png)
![2,2'-[(5-butyl-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B4990699.png)
![1,3-dimethyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990702.png)
![1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4990706.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B4990713.png)